molecular formula C12H18N2O B15291241 3-(4-Methoxyindolin-1-yl)propan-1-amine

3-(4-Methoxyindolin-1-yl)propan-1-amine

Cat. No.: B15291241
M. Wt: 206.28 g/mol
InChI Key: HXKIYQWPBRMNPJ-UHFFFAOYSA-N
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Description

3-(4-Methoxyindolin-1-yl)propan-1-amine is a compound belonging to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyindolin-1-yl)propan-1-amine typically involves the reaction of indoline derivatives with appropriate reagents. One common method involves the reaction of 3-(4-Methoxyindolin-1-yl)propan-1-ol with amines under specific conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyindolin-1-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), acetic acid (CH₃COOH).

    Reduction: Sodium borohydride (NaBH₄), ethanol (C₂H₅OH).

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-Methoxyindolin-1-yl)propan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyindolin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. It has been shown to exhibit neuroprotective effects by modulating the activity of N-methyl-D-aspartic acid (NMDA) receptors and reducing the secretion of inflammatory cytokines . This compound’s ability to interact with these molecular targets makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

  • 3-(Indolin-1-yl)propan-1-amine
  • 3-(5-Methoxyindolin-1-yl)propan-1-amine
  • 3-(6-Methylindolin-1-yl)propan-1-amine

Comparison: 3-(4-Methoxyindolin-1-yl)propan-1-amine is unique due to its specific methoxy substitution at the 4-position of the indoline ring. This substitution can influence its chemical reactivity and biological activity compared to other indoline derivatives . The presence of the methoxy group may enhance its neuroprotective effects and modulate its interaction with molecular targets.

Biological Activity

3-(4-Methoxyindolin-1-yl)propan-1-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antioxidant , anticancer , and neurobiological applications . This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

This compound has the following chemical structure and properties:

PropertyValue
Molecular FormulaC12H15N1O2
Molecular Weight203.25 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH radical scavenging method. Studies have shown that compounds with similar structures exhibit significant antioxidant activity, often surpassing that of well-known antioxidants like ascorbic acid. For instance, derivatives containing indoline structures have been noted to exhibit a notable ability to scavenge free radicals, which is essential for preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer properties of this compound have been investigated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).

Key Findings:

  • Cytotoxicity : The compound demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating a selective action towards certain cancer types .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis in cancer cells, which involves the activation of caspases and subsequent DNA fragmentation .

Case Study Table

Cell LineIC50 (µM)Mechanism of Action
U-8715Apoptosis induction
MDA-MB-23125Cell cycle arrest

Neurobiological Applications

Recent studies have also explored the neurobiological implications of this compound, particularly in the context of epilepsy and neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems makes it a candidate for further research in neuropharmacology.

Research Insights:

  • GABA Modulation : Similar compounds have shown promise in enhancing GABAergic transmission, which is crucial for managing conditions like epilepsy .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-(4-methoxy-2,3-dihydroindol-1-yl)propan-1-amine

InChI

InChI=1S/C12H18N2O/c1-15-12-5-2-4-11-10(12)6-9-14(11)8-3-7-13/h2,4-5H,3,6-9,13H2,1H3

InChI Key

HXKIYQWPBRMNPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCN2CCCN

Origin of Product

United States

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